![molecular formula C21H24N4O2 B2455026 Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate CAS No. 1012343-78-0](/img/structure/B2455026.png)

Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

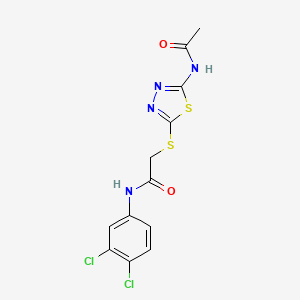

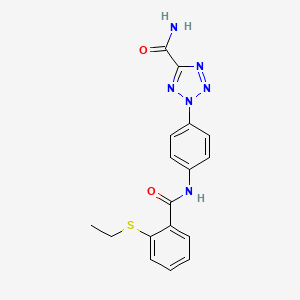

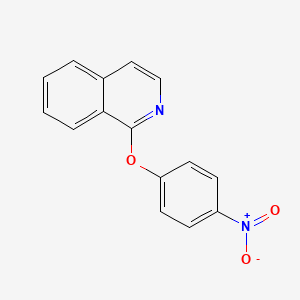

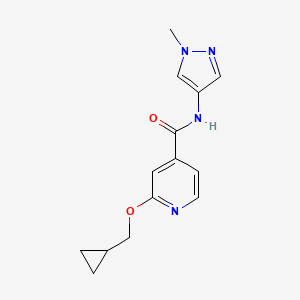

Descripción

Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

- Application : EN300-210048 has been studied in the context of multicomponent reactions (MCRs) using deep eutectic solvents (DES). Specifically, a catalyst-free synthesis of imidazo[1,2-a]pyridines was achieved via the Groebke multicomponent reaction in choline chloride-based DES. This method offers several advantages, including environmentally benign solvents, easy purification, and methodological simplicity .

- Application : EN300-210048 derivatives, such as 3-amino-imidazo[1,2-a]pyridines, have been investigated for their cytotoxicity. Notably, one compound demonstrated potent effects against prostate cancer cell lines .

- Application : EN300-210048 derivatives were explored as inhibitors of glutamine synthetase (MtGS), a potential target for Mtb drug development. These compounds were synthesized via microwave-assisted one-pot Ugi-type multicomponent reactions .

- Application : The Thermo Scientific Orion 2111LL ultra low-level sodium analyzer, which employs EN300-210048 (ROSS Ultra® electrode technology), provides real-time detection of sodium levels down to 10 parts per trillion. It safeguards turbines against corrosive effects and feedwater breakthrough, maximizing efficiency and uptime .

- Application : EN300-210048 serves as an essential component in sodium ISEs. Its ultra low-level detection capability ensures early warning systems for sodium contamination in various applications, including power plants, semiconductor manufacturing, and chemical processes .

- Application : EN300-210048 (ROSS electrode technology) enhances electrode stability and minimizes drift. The innovative reagent addition design conditions sample pH optimally while suppressing interfering ions, reducing waste disposal costs and ensuring reliable sodium measurements .

Multicomponent Reactions (MCRs) in Green Solvents

Antitumor and Cytotoxic Activity

Glutamine Synthetase Inhibition for Tuberculosis (Mtb) Drug Development

Ultra Low-Level Sodium Analysis in Water and Steam Generation

Ion-Selective Electrodes (ISEs) for Sodium Detection

Simple Reagent Addition Design for Electrode Performance Enhancement

Mecanismo De Acción

Target of Action

The primary target of EN300-210048 is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in multiple myeloma (MM), a blood cancer characterized by dysregulated and proliferative plasma cells .

Mode of Action

EN300-210048 interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety found in many approved and experimental drugs . Substitutions at positions 2, 3, 6, 7, and 8 of this moiety dictate kinase selectivity and potency . In the case of EN300-210048, these substitutions enable it to inhibit TAK1 at nanomolar concentrations .

Biochemical Pathways

The inhibition of TAK1 by EN300-210048 affects various extracellular signals that trigger TAK1 activation, including cytokines, growth factors, and Toll-like receptor ligands . This disruption can lead to changes in downstream pathways involved in cell growth, differentiation, and apoptosis .

Result of Action

The inhibition of TAK1 by EN300-210048 results in the suppression of MM cell growth . The compound and its analogs inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . These results suggest that EN300-210048 has the potential to be translated into anti-MM therapeutics .

Propiedades

IUPAC Name |

ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-2-27-21(26)16-8-6-7-15(13-16)18-14-22-20-12-11-19(24-25(18)20)23-17-9-4-3-5-10-17/h6-8,11-14,17H,2-5,9-10H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODKRMXURTZUAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=CN=C3N2N=C(C=C3)NC4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1,2-dimethylpropyl)-2-{2-[(piperidin-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2454944.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2454947.png)

![N-[(4-Fluoro-3-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B2454951.png)

![Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2454953.png)

![2-[5-(Difluoromethyl)-1-methylpyrrol-2-yl]benzoic acid](/img/structure/B2454955.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2454960.png)